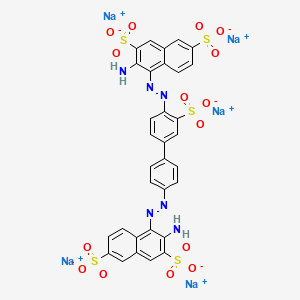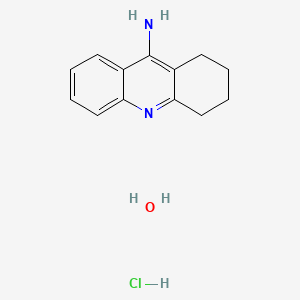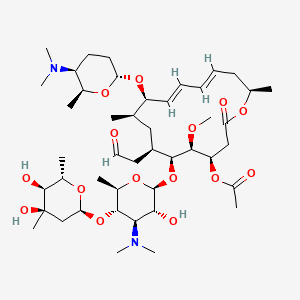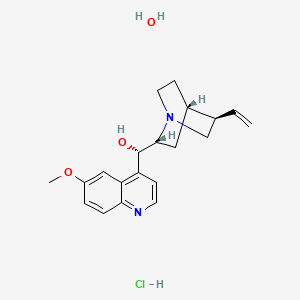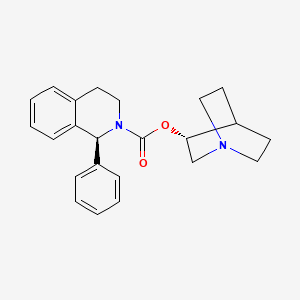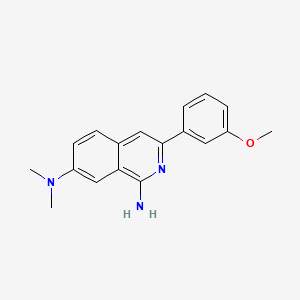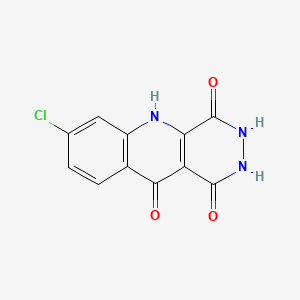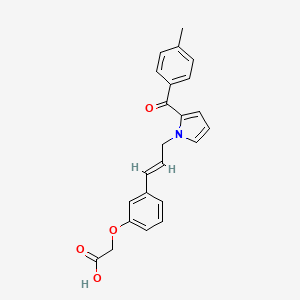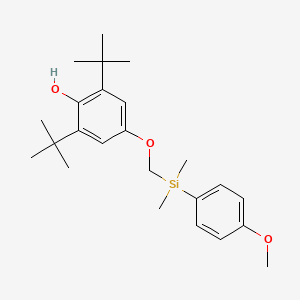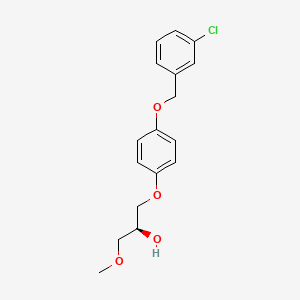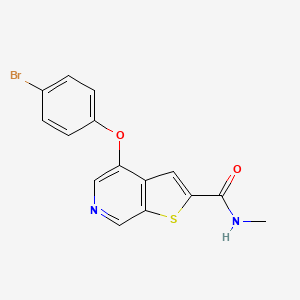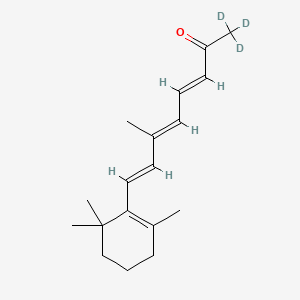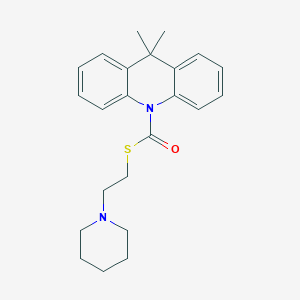
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester is a Drug / Therapeutic Agent.
Aplicaciones Científicas De Investigación
Chemiluminescence and Photophysics
Chemiluminescent Properties : The chemiluminescent (CL) properties of similar acridinium compounds have been investigated, focusing on their reactivity in various solvents and the influence of substituents on their reaction kinetics. The study highlights the potential of these compounds for use in CL systems with applications in analytical chemistry (Krzymiński et al., 2010).
Photophysical Studies : Research on compounds like 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) sheds light on their photophysical properties, making them relevant in the development of organic light-emitting diodes (OLEDs) and other photonics applications (Marian, 2016).
Synthesis and Structural Analysis
Synthetic Methodologies : Several studies have been conducted on the synthesis of acridinium compounds and their derivatives, providing insights into effective methodologies for producing these compounds, which are useful in various scientific research fields (Kobayashi et al., 2013).
Structural Characterization : Investigations into the structural aspects of similar acridine/acridinium derivatives, including crystal structure and Hirshfeld surface analysis, are critical for understanding their chemical behavior and potential applications in materials science and molecular engineering (Wera et al., 2016).
Biomedical Research Applications
Neuroprotection Studies : Research on related compounds, such as dimethyl-carbamic acid esters with piperidinyl structures, has been conducted in the context of neuroprotection and treatment strategies for Alzheimer's disease, demonstrating the potential biomedical applications of these compounds (Lecanu et al., 2010).
Substrate Studies for Enzymes : Studies on N-methylpiperidine esters as acetylcholinesterase substrates reveal their reactivity in biological systems, highlighting their potential use in neurobiological research and drug development (Kilbourn et al., 1998).
Propiedades
Número CAS |
38025-48-8 |
|---|---|
Nombre del producto |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester |
Fórmula molecular |
C23H28N2OS |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
Clave InChI |
MUEIFLNWIQFGIU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



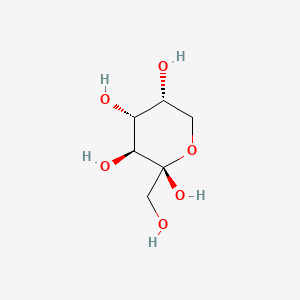
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
